Epicatechin pentaacetate
Overview
Description
Epicatechin pentaacetate is a derivative of epicatechin, a flavanol found in certain plants, including cocoa beans and green tea. Epicatechin itself is known for its antioxidant properties and potential health benefits, particularly in cardiovascular health. The modification of epicatechin to epicatechin pentaacetate involves the acetylation of its hydroxyl groups, which may alter its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of epicatechin and its derivatives, including epicatechin pentaacetate, has been a subject of interest due to their biological relevance. The first enantioselective synthesis of epicatechin conjugates has been described, which includes optimized conditions for stereospecific cyclization and efficient conjugation reactions . Another study presents a new synthetic strategy for catechin-class polyphenols, which could be applicable to the synthesis of epicatechin pentaacetate . Additionally, the synthesis of unnatural isomers of B-type procyanidins, which are related to epicatechin, has been achieved through stereocontrolled methods .
Molecular Structure Analysis
The molecular structure of epicatechin is characterized by its multiple hydroxyl groups, which are subject to modifications such as acetylation. The synthesis of structural analogues of epicatechin gallate, where the hydroxylation of the A and/or B-ring is altered, has been improved to yield enantiomerically pure compounds . This suggests that the molecular structure of epicatechin can be modified to produce derivatives like epicatechin pentaacetate, which would have acetyl groups in place of the hydroxyl groups.
Chemical Reactions Analysis
Epicatechin participates in various chemical reactions, including those involved in the Maillard reaction, where it has been shown to quench reactive sugar fragments . The reactivity of epicatechin in biological systems is also evident from its ability to protect endothelial cells against oxidized LDL and maintain nitric oxide synthase activity . These studies indicate that epicatechin and its derivatives, such as epicatechin pentaacetate, may have significant chemical reactivity in both food systems and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of epicatechin derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of epicatechin glucuronides and sulfates have provided bioanalytical standards for the identification of epicatechin metabolites, indicating the stability of these compounds under certain conditions . The porcine liver esterase-catalyzed hydrolysis of pentaacetyl catechin and epicatechin has been studied, which is relevant for understanding the enzymatic behavior of epicatechin pentaacetate . Moreover, the synthesis of doubly labeled epicatechin for isotopic studies further demonstrates the interest in the detailed chemical properties of epicatechin derivatives .
Scientific Research Applications
1. Gastrointestinal Health
- Anti-Diarrheal Activity : (-)-Epicatechin, derived from Chiranthodendron pentadactylon Larreat, shows significant anti-diarrheal activity. It's effective against Vibrio cholera and Escherichia coli toxins, suggesting its potential as an antisecretory compound for treating gastrointestinal disorders like diarrhea (Velázquez et al., 2012).
2. Chronic Disease Prevention and Treatment
- Role in Cardiovascular and Neurodegenerative Diseases : Epicatechin exhibits antioxidant and anti-inflammatory activities, which are beneficial in muscle performance, cardiovascular and cerebrovascular diseases, diabetes, and nervous system protection (Qu et al., 2020).
3. Cancer Research
- Anti-Cancer Properties : Epicatechin's potential in cancer research is notable. It interacts with and neutralizes reactive oxygen species in cells, modulates cell signaling, and could be effective in cancer prevention and as an adjunct to chemotherapy and radiation therapy (Shay et al., 2015).
4. Diabetes Management
- Blood Glucose Regulation : Epicatechin has been observed to reduce blood glucose levels in diabetic patients, contributing significantly to diabetes management (Abdulkhaleq et al., 2017).
5. Cardiovascular Health
- Blood Pressure and Cardiac Function : (-)-Epicatechin reduces blood pressure and improves left ventricular function and compliance in hypertensive rats, indicating its potential for improving cardiovascular health (Jackson et al., 2018).
6. Neuroprotection
- Protection Against Hemoglobin Toxicity : (-)-Epicatechin protects astrocytes against hemoglobin toxicity, suggesting its role in neuroprotection, particularly in conditions like intracerebral hemorrhage (Lan et al., 2017).
7. Cognitive Health
- Cognition and Cerebral Blood Flow : Epicatechin is linked to improved cognition and increased cerebral blood flow, particularly in older adults, suggesting a role in cognitive health and potentially in combating neurodegenerative diseases (Haskell-Ramsay et al., 2018).
Future Directions
properties
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-JWQCQUIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin pentaacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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